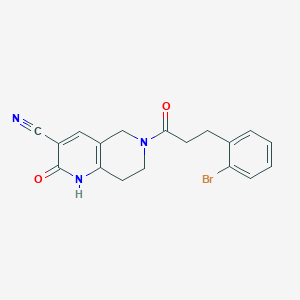
6-(3-(2-Bromophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a bromophenyl group, a propanoyl group, and a hexahydro-1,6-naphthyridine group. Bromophenyl groups are aromatic compounds that contain a bromine atom, and propanoyl groups are acyl groups derived from propanoic acid . Hexahydro-1,6-naphthyridine is a type of naphthyridine, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenyl and propanoyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The bromophenyl group in the compound could potentially undergo electrophilic aromatic substitution reactions. The propanoyl group could undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Bromophenyl groups are typically dense and have high boiling points . Propanoyl groups are polar and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to 6-(3-(2-Bromophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has been a topic of interest. The work by Percec, Chu, and Kawasumi (1994) describes the synthesis of thermotropic dendrimers, which are compounds with potential applications in materials science, indicating a methodology that might be adaptable for related complex molecules like the one (Percec, Chu, & Kawasumi, 1994).
Antibacterial Activity
Studies have also explored the antibacterial properties of heterocyclic compounds derived from similar chemical backbones. Khan (2017) reported on the green synthesis of a compound with antibacterial activity, which highlights the potential of such molecules for applications in combating microbial infections (Khan, 2017).
Antimicrobial Activities
The investigation into the antimicrobial activities of novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine, and pyrano[3,2-e][1,2,4]triazolo[2,3-c]-pyrimidine derivatives by Bedair et al. (2001) could provide insights into the potential antimicrobial applications of this compound, as these structures share some functional similarities (Bedair et al., 2001).
Corrosion Inhibition
Research on the corrosion inhibition effects of green naphthyridine derivatives on mild steel in hydrochloric acid by Singh et al. (2016) indicates that similar naphthyridine derivatives could have applications in protecting metals against corrosion, suggesting a potential industrial application for the chemical (Singh et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(2-bromophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-4-2-1-3-12(15)5-6-17(23)22-8-7-16-14(11-22)9-13(10-20)18(24)21-16/h1-4,9H,5-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVARIOIDKTPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2863495.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
![5-Fluoro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2863498.png)
![3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2863499.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)

![3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile](/img/structure/B2863503.png)

![methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2863510.png)
